molecular formula C15H17N3O3S2 B6490133 methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate CAS No. 394236-84-1

methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate

Cat. No.: B6490133
CAS No.: 394236-84-1
M. Wt: 351.4 g/mol
InChI Key: SUHOOUZWIASVDE-UHFFFAOYSA-N
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Description

Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form 5-phenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid and methylamine to introduce the sulfanylacetate group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate is studied for its potential antimicrobial and cytotoxic properties. It has shown promise in inhibiting the growth of various microorganisms and cancer cells.

Medicine: The compound is being investigated for its therapeutic potential in treating infections and certain types of cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Methyl 2-({1-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

  • Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Biological Activity

Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The initial step often includes the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization to form the thiadiazole nucleus.
  • Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with isocyanates or carbamates.
  • Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.
  • Esterification : Finally, methyl acetate is used to form the ester.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study focused on 1,3,4-thiadiazole derivatives reported moderate to good activity against various bacterial strains. For instance, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl 2...P. aeruginosa12

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of tubulin polymerization and disruption of mitochondrial membrane potential .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of related thiadiazole derivatives on human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated significant growth inhibition with IC50 values ranging from 0.28 to 0.95 µg/mL for various derivatives .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound XMCF-70.28
Compound YA5490.52
Methyl 2...HeLa0.95

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest.
  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that these compounds can trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to cytotoxic effects.

Properties

IUPAC Name

methyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]butan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-11(22-9-12(19)21-2)13(20)16-15-18-17-14(23-15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOOUZWIASVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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